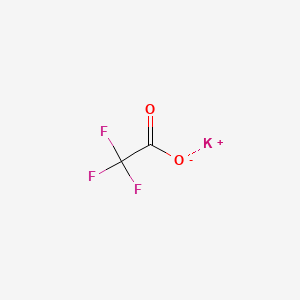

Potassium trifluoroacetate

Descripción

Significance of Fluorinated Compounds in Modern Chemistry

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.commdpi.com This has led to the widespread use of organofluorine compounds in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org It is estimated that approximately 20-25% of all commercial pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. mdpi.com The presence of fluorine can enhance properties like metabolic stability, lipophilicity, and binding affinity, which are highly desirable in drug design. mdpi.comnumberanalytics.com Consequently, the development of new and efficient methods for introducing fluorine and fluorinated groups into organic scaffolds is a major focus of modern chemical research. mdpi.com

The Role of Potassium Trifluoroacetate (B77799) as a Key Trifluoromethylation Reagent

Potassium trifluoroacetate serves as a crucial and cost-effective source of the trifluoromethyl (CF₃) group in organic synthesis. sigmaaldrich.comnih.gov The trifluoromethyl group is highly sought after due to its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance the biological activity and physical properties of molecules. d-nb.info this compound is a stable, easy-to-handle solid, making it a more convenient alternative to gaseous trifluoromethylating agents. nih.gov It is employed in various reactions, including copper-mediated cross-coupling reactions, to introduce the CF₃ group into aromatic and heteroaromatic compounds. nih.gov For instance, it has been successfully used in the synthesis of trifluoromethyl thioethers through an iron(II) chloride-catalyzed decarboxylation followed by trifluoromethylation. sigmaaldrich.com

Historical Developments in Trifluoroacetate Chemistry and Related Research Trajectories

The study of organofluorine chemistry dates back to the early 19th century, but it gained significant momentum in the mid-20th century with the discovery of new synthetic methods. numberanalytics.com The development of trifluoroacetic acid and its salts, including this compound, was a significant milestone. wikipedia.org Initially, research focused on understanding the fundamental properties and reactivity of these compounds. Over time, the focus has shifted towards their application in various fields. The use of trifluoroacetate salts in trifluoromethylation reactions has been a particularly active area of research, with ongoing efforts to develop more efficient and selective methods. nih.govd-nb.info The trajectory of research indicates a growing interest in the use of this compound in green chemistry, aiming for more environmentally benign synthetic processes. globalinforesearch.com

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

2923-16-2 |

|---|---|

Fórmula molecular |

C2HF3KO2 |

Peso molecular |

153.12 g/mol |

Nombre IUPAC |

potassium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7); |

Clave InChI |

SIMZKPFFQPBRPY-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

SMILES canónico |

C(=O)(C(F)(F)F)O.[K] |

Otros números CAS |

2923-16-2 |

Pictogramas |

Acute Toxic; Irritant; Environmental Hazard |

Origen del producto |

United States |

Synthesis and Preparation Methodologies

Established Synthetic Pathways for Potassium Trifluoroacetate (B77799)

The most conventional and widely established method for synthesizing potassium trifluoroacetate is through a straightforward acid-base neutralization reaction. This process involves reacting trifluoroacetic acid (CF₃COOH) with a suitable potassium base. Commonly used bases include potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). wikipedia.org The reaction is a simple proton transfer, yielding this compound and water as the by-product. wikipedia.org

Reaction Schemes:

CF₃COOH + KOH → CF₃COOK + H₂O wikipedia.org

2CF₃COOH + K₂CO₃ → 2CF₃COOK + H₂O + CO₂

To obtain the product in an anhydrous and crystalline state, which is often required for specific synthetic applications, azeotropic distillation can be employed. A patented process describes the neutralization of trifluoroacetic acid with an alkali metal carbonate in an alcohol medium, such as isobutanol. google.com The water formed during the reaction is then removed by distilling it as an azeotrope with a solvent like toluene. google.com This method allows for the recovery of a high-purity, crystalline product with very low water content. google.com

| Method | Reactants | Solvent | Key Process | Yield | Reference |

| Neutralization | Trifluoroacetic acid, Potassium hydroxide | Aqueous | Acid-base reaction | High | wikipedia.org |

| Anhydrous Crystallization | Trifluoroacetic acid, Potassium carbonate | Isobutanol, Toluene | Azeotropic distillation to remove water | ~96% | google.com |

Novel Approaches to this compound Synthesis for Research Applications

Beyond the standard neutralization route, researchers have explored alternative pathways for synthesizing this compound, particularly for specialized research needs.

One notable method involves the oxidation of 2,2,2-trifluoroethanol (B45653). In a multi-step process, 2,2,2-trifluoroethanol is reacted with sodium hypochlorite (B82951) in the presence of potassium bromide and a TEMPO catalyst. chemicalbook.com Following acidification, the intermediate is treated with potassium methoxide (B1231860) in methanol (B129727) to yield this compound as a colorless solid with a reported yield of 86%. chemicalbook.com

Recent studies have also pointed towards the development of electrochemical methods as an efficient production route for this compound. smolecule.com Another area of novel application involves using commercially available this compound as a precursor in the non-aqueous, colloidal synthesis of potassium transition metal fluoride (B91410) (KMF₃) nanocrystals. osti.govrsc.org In these methods, this compound is reacted with transition metal alkoxides, which represents a departure from earlier methods that relied solely on trifluoroacetate precursors. osti.govrsc.org

| Approach | Precursor(s) | Key Reagents/Conditions | Product Application | Key Finding | Reference(s) |

| Oxidation | 2,2,2-Trifluoroethanol | Sodium hypochlorite, KBr, TEMPO, Potassium methoxide | General Synthesis | Provides an alternative route from a different starting material with high yield. | chemicalbook.com |

| Electrochemical Synthesis | Not specified | Electrochemical cell | General Synthesis | Mentioned as an efficient, modern production method. | smolecule.com |

| Nanocrystal Synthesis | This compound, Transition metal alkoxides | Colloidal chemistry, Hot injection | Materials Science | Enables the formation of KMF₃ nanocrystals, with hot injection leading to smaller, purer particles. | osti.govrsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry, which emphasizes sustainable and environmentally benign processes. This compound itself is considered an attractive reagent from a green chemistry perspective because it is inexpensive, stable, and easy to handle compared to many other trifluoromethylating agents. nih.govacs.org

A significant advancement aligned with green chemistry principles is the use of iron(II) chloride to catalyze the decarboxylation of this compound. nih.gov This reaction generates a nucleophilic trifluoromethyl (CF₃) source for subsequent reactions, such as the synthesis of trifluoromethyl thioethers from organothiocyanates. nih.govsigmaaldrich.com A key environmental benefit of this specific process is that the potassium cyanide (KCN) byproduct, which is highly toxic, is absorbed by the iron(II) catalyst to form non-toxic potassium hexacyanoferrate. nih.gov This in-situ detoxification of a hazardous byproduct represents a significant step towards a more sustainable synthetic protocol.

Flow Chemistry Techniques in Trifluoromethylation Reactions Utilizing this compound

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technique for trifluoromethylation reactions using this compound. acs.org This methodology offers significant advantages, including rapid reaction rates, improved efficiency, and scalability. nih.govmit.edu

Researchers have successfully demonstrated the copper-mediated trifluoromethylation of aryl and heteroaryl iodides using this compound in a flow system. nih.govmit.edu By heating the reaction mixture in a microreactor, the decarboxylation of this compound is accelerated, leading to the formation of the desired trifluoromethylated products in good to excellent yields within minutes. nih.govd-nb.info This rapid and efficient process contrasts sharply with traditional batch methods that often require longer reaction times. mit.edu The ability to precisely control temperature and mixing in a flow reactor enhances the reaction's efficiency and makes it a scalable protocol for producing a broad spectrum of trifluoromethylated compounds. acs.orgd-nb.info

| Substrate Type | Catalyst/Mediator | Solvent | Temperature | Residence Time | Yield | Reference(s) |

| Aryl Iodides | CuI | NMP | 190 °C | 10 min | 85% | nih.gov |

| Heteroaryl Iodides | CuI | NMP | 190 °C | 10 min | 75-92% | nih.gov |

| Aromatic Compounds | CuI / Pyridine | Not specified | 160-200 °C | Short | Good | d-nb.info |

Advanced Applications in Organic Synthesis

Nucleophilic Trifluoromethylation Strategies Employing Potassium Trifluoroacetate (B77799)

Potassium trifluoroacetate serves as a precursor to the nucleophilic trifluoromethyl group. This is often achieved through decarboxylation, which can be promoted by heat or transition metal catalysts. The resulting trifluoromethyl anion or a related organometallic species can then react with various electrophilic substrates.

The introduction of a trifluoromethyl group into aromatic and heteroaromatic rings is of significant interest due to the profound impact this moiety can have on the physical, chemical, and biological properties of the parent molecule. nih.gov this compound, in conjunction with a copper catalyst, has been effectively used for the trifluoromethylation of aryl and heteroaryl iodides. nih.govnih.gov

A notable advancement in this area is the use of a continuous flow system, which allows for rapid and efficient reactions. nih.govnih.gov By heating a mixture of the aryl iodide, this compound, and copper(I) iodide in a suitable solvent within a flow reactor, the desired trifluoromethylated products can be obtained in good to excellent yields with short residence times. nih.gov This method demonstrates high functional group tolerance, accommodating esters, nitro groups, amides, sulfonamides, and chloro-substituents. nih.gov The reaction is believed to proceed through the formation of a [CuCF3] intermediate, which then participates in a cross-coupling reaction with the aryl iodide. nih.gov

Table 1: Examples of Aromatic and Heteroaromatic Trifluoromethylation using this compound in a Flow System nih.gov

| Substrate (Aryl Iodide) | Product | Yield (%) |

| 4-Iodoacetophenone | 4-(Trifluoromethyl)acetophenone | 85 |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 92 |

| 4-Iodobenzamide | 4-(Trifluoromethyl)benzamide | 88 |

| N-(4-Iodophenyl)methanesulfonamide | N-(4-(Trifluoromethyl)phenyl)methanesulfonamide | 90 |

| 1-Chloro-4-iodobenzene | 1-Chloro-4-(trifluoromethyl)benzene | 87 |

This table presents a selection of substrates and their corresponding trifluoromethylated products, highlighting the efficiency of the flow chemistry approach.

Decarboxylative reactions represent a powerful strategy for the formation of new carbon-carbon bonds, and the use of this compound in this context provides a direct route to trifluoromethylated compounds. nih.govchemrxiv.org This approach leverages the loss of carbon dioxide as a thermodynamic driving force for the reaction.

Iron, being an earth-abundant and environmentally benign metal, is an attractive catalyst for organic transformations. researchgate.net Simple iron(II) chloride has been shown to effectively catalyze the decarboxylation of this compound to generate a nucleophilic trifluoromethyl species. nih.gov This methodology has been successfully applied to the trifluoromethylation of various organic substrates.

A significant application of the iron(II)-catalyzed decarboxylation of this compound is the synthesis of trifluoromethyl thioethers from organothiocyanates. nih.govsigmaaldrich.com This reaction provides a straightforward and efficient method for the construction of C-S-CF3 linkages, which are of interest in medicinal and materials chemistry. The process is believed to involve the generation of a nucleophilic trifluoromethyl species that subsequently reacts with the organothiocyanate. nih.gov A notable feature of this reaction is the sequestration of the cyanide byproduct by the iron(II) catalyst, forming the non-toxic potassium hexacyanoferrate. nih.gov

Table 2: Iron-Catalyzed Trifluoromethylation of Organothiocyanates nih.gov

| Organothiocyanate Substrate | Product (Trifluoromethyl Thioether) |

| 4-Cyanophenyl thiocyanate | 1-Cyano-4-(trifluoromethylthio)benzene |

| Phenyl thiocyanate | (Trifluoromethylthio)benzene |

| 4-Methoxyphenyl thiocyanate | 1-Methoxy-4-(trifluoromethylthio)benzene |

This table showcases the versatility of the iron-catalyzed trifluoromethylation of various organothiocyanates.

The nucleophilic trifluoromethyl species generated from the iron-catalyzed decarboxylation of this compound can also be trapped by carbonyl compounds. nih.gov This leads to the formation of trifluoromethylated alcohols, which are valuable building blocks in organic synthesis. nih.govsemanticscholar.org The reaction proceeds via the addition of the trifluoromethyl nucleophile to the electrophilic carbonyl carbon of aldehydes and ketones. nih.govnih.gov This method provides a direct and sustainable approach to these important fluorinated molecules. nih.gov

Fullerenes, with their unique cage-like structures and electronic properties, are intriguing molecules for chemical modification. This compound has been utilized in the nucleophilic trifluoromethylation of fullerenes, such as C60. researchgate.net The reaction of C60 with this compound allows for the introduction of trifluoromethyl groups onto the fullerene cage, leading to the formation of trifluoromethylated fullerene derivatives. These modified fullerenes exhibit altered electronic properties and are of interest for applications in materials science. ariel.ac.il

Stereoselective Trifluoromethylation Studies

The introduction of a trifluoromethyl group can significantly alter the biological and physical properties of a molecule. Achieving this transformation with stereocontrol is a key objective in the synthesis of pharmaceuticals and agrochemicals. While direct, catalytic asymmetric trifluoromethylation using this compound remains a developing area, related methodologies underscore the potential of the trifluoroacetate motif in stereoselective reactions.

Research has demonstrated that the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids can proceed with high stereoselectivity. In a study utilizing a photoredox catalyst, various acrylic acid derivatives were converted to trifluoromethylated olefins with high E-stereoselectivity, ranging from 96% to 99%. conicet.gov.ar The proposed mechanism involves the generation of a trifluoromethyl radical via decarboxylation, which then participates in a radical addition-elimination sequence that dictates the stereochemical outcome. conicet.gov.ar

Another relevant study involves the copper-mediated trifluoromethylation of propargylic trifluoroacetates. acs.org These trifluoroacetate precursors, which can be generated in situ from the corresponding alcohols, react to form either allenyl-CF₃ or propargyl-CF₃ products with high selectivity, depending on the substrate structure. acs.org The robustness of this method allows for the use of solvolysis-sensitive trifluoroacetate precursors, broadening the synthetic utility of this transformation for creating specific isomers. acs.org These studies highlight that while the chiral catalyst or substrate often dictates the stereochemistry, the trifluoroacetate group is a competent participant in reactions where stereocontrol is crucial.

| Reaction Type | Key Reagents/Catalyst | Substrate Class | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Photocatalytic Decarboxylative Trifluoromethylation | fac-[Ir(ppy)3], Sodium Acetate (B1210297) | α,β-Unsaturated Carboxylic Acids | High E-selectivity (96-99%) for olefin products. | conicet.gov.ar |

| Copper-Mediated Trifluoromethylation | (Ph3P)3Cu(CF3) | Propargylic Trifluoroacetates | High selectivity for either allenyl or propargyl products. | acs.org |

Utilization as a Trifluoroacetate Anion Source

This compound serves as a readily available source of the trifluoroacetate anion (CF₃COO⁻), which can function as both a nucleophile and a precursor to acylating species under specific conditions. frontiersin.org

Acylation Reactions

This compound can be employed in acylation reactions to introduce the trifluoroacetyl group onto substrates like amines and alcohols. conicet.gov.ar Unlike the highly reactive trifluoroacetic anhydride (B1165640) (TFAA), direct acylation with this compound is less straightforward and often requires activation. acs.org The mechanism typically involves the in situ formation of a more reactive acylating agent, such as a mixed anhydride. acs.orgmasterorganicchemistry.com

One proposed mechanism involves the reaction of this compound with a coupling agent or its activation on a solid support. For example, studies in solid-phase peptide synthesis have shown that trifluoroacetylation can occur via a resin-bound trifluoroacetyl ester intermediate. pnas.org This activated ester is then susceptible to nucleophilic attack by a resin-bound amine. pnas.org In solution, a similar principle applies where CF₃COOK could react with an activating agent to form an intermediate that is then capable of acylating a nucleophile like an amine or alcohol. libretexts.org

Role as a Building Block in Complex Molecule Synthesis

The trifluoromethyl and trifluoroacetyl groups are critical components in many complex molecules, particularly in the life sciences sector. This compound serves as a fundamental building block for incorporating these essential fluorinated motifs. mdpi.comwikipedia.org

Integration into Active Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine, often via a trifluoromethyl group, can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity. tcichemicals.combeilstein-journals.org Consequently, this compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.comwikipedia.org The pharmaceutical sector is the largest consumer, utilizing the compound for synthesizing antiviral and oncology drugs. mdpi.com In agrochemicals, it is a component in the manufacture of high-performance herbicides and insecticides. mdpi.com

Market analysis indicates that pharmaceutical and pesticide intermediates are the dominant applications for this compound, underscoring its importance in these industries.

| Application Segment | Market Share | Key Drivers | Reference |

|---|---|---|---|

| Pharmaceutical Intermediates | ~38% | Synthesis of antiviral, antibacterial, and anticancer drugs; increasing R&D in novel drug formulations. | libretexts.org |

| Pesticide Intermediates | ~24% | Demand for high-performance, fluorinated herbicides and insecticides; push for sustainable agriculture. | libretexts.org |

| Biochemical Reagents | ~22% | Advancements in biochemical research and organic synthesis methodologies. | libretexts.org |

| Other Applications | ~16% | Use in specialty chemical synthesis and emerging technologies. | libretexts.org |

The compound is explicitly cited as a reagent in the synthesis of complex molecules like cephalosporin (B10832234) derivatives, where it is used as a salt additive to facilitate key transformations. thieme-connect.de

Derivatization to Form Advanced Fluorinated Scaffolds

Beyond simple trifluoromethylation, the functional groups installed using this compound serve as handles for constructing more elaborate, value-added fluorinated scaffolds. nih.gov α,β-Unsaturated trifluoromethyl ketones, which can be synthesized from trifluoroacetylated precursors, are versatile building blocks for a variety of fluorinated heterocyclic compounds. researchgate.net

For example, research has shown that β-trifluoromethyl β-amino ketones can be readily synthesized and subsequently derivatized to access more complex molecular architectures. nih.gov These intermediates can undergo further transformations, such as NHBoc deprotection or carbonyl reduction. nih.gov Crucially, they can be converted into important heterocyclic scaffolds; for instance, reaction with a diazonium salt intermediate can yield a pyrazole, while a two-step process can lead to the formation of a strained trifluoromethylated aziridine. nih.gov Similarly, other fluorinated building blocks like α-fluoro-β-ketoesters can be used to construct fluorinated piperidines, which are important substructures in medicinal chemistry. bioengineer.org This step-wise elaboration, starting from a simple fluorinated unit derived from sources like this compound, is a powerful strategy for building the advanced fluorinated scaffolds that are prevalent in modern drug discovery. mdpi.commdpi.com

Contributions to Materials Science and Engineering

Precursor Chemistry in Advanced Material Synthesis

The compound's utility as a precursor is central to its role in materials science. Through processes like thermal decomposition, it provides a reliable source of fluorine for the fabrication of complex inorganic structures.

Potassium trifluoroacetate (B77799) has been identified as a potent single-source precursor for the synthesis of fluoroperovskites and fluorosilicates. rsc.orgresearchgate.net In this role, bimetallic trifluoroacetates containing potassium, such as K₂Mn(CF₃COO)₄, undergo thermal decomposition to yield these advanced materials. rsc.org Studies have shown that fluorotrifluoroacetates can be considered intermediates in the transformation of bimetallic trifluoroacetates into fluoroperovskites like KMnF₃, which crystallize at temperatures between 250 and 600 °C. researchgate.netnih.gov

The decomposition process also demonstrates the compound's ability to fluorinate other materials. For instance, the thermolysis of potassium trifluoroacetate derivatives in fused quartz tubes has resulted in the formation of alkali hexafluorosilicates, such as K₂SiF₆, through the fluorination of amorphous silicon dioxide (a-SiO₂). rsc.orgresearchgate.netnih.gov This reactivity has been harnessed to synthesize fluorosilicates by directly reacting alkali trifluoroacetates with a-SiO₂ powder, offering a solid-state synthesis route that avoids the use of more hazardous fluorine sources like aqueous HF. rsc.orgnih.gov

Table 1: Synthesis of Advanced Materials from this compound Precursors

| Precursor System | Target Material | Synthesis Method | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Bimetallic Potassium Manganese Trifluoroacetate | KMnF₃ (Fluoroperovskite) | Thermal Decomposition | 250 - 600 | researchgate.netnih.gov |

| This compound & a-SiO₂ | K₂SiF₆ (Fluorosilicate) | Thermal Decomposition / Solid-State Reaction | 200 - 400 | rsc.orgresearchgate.netnih.gov |

| Bimetallic Potassium Manganese Trifluoroacetate | K₂Mn(CF₃COO)₃F (Fluorotrifluoroacetate) | Thermolysis | 175 | researchgate.netnih.gov |

In the realm of functional ceramic coatings, trifluoroacetate-based precursors are integral to the metal-organic deposition (TFA-MOD) technique used to create high-performance superconducting films. ensicaen.fryok.gov.tr This method is particularly prominent in the fabrication of YBa₂Cu₃O₇ (YBCO) superconducting thin films. yok.gov.tracs.org While the process involves a mixture of metal trifluoroacetates, the fundamental chemical decomposition is relevant. A thorough analysis of the thermal decomposition of metal-trifluoroacetate precursors is crucial for developing high-quality films. acs.org The deposition of potassium onto FeSe films has been shown to convert non-superconducting films into superconductors with transition temperatures (Tc) as high as 48 K, highlighting the role of potassium in enhancing superconducting properties. nih.gov The oxygen partial pressure is a key parameter in controlling the decomposition reaction's kinetics and thermodynamics, which in turn affects the porosity and critical current density of the final superconducting film. acs.org

This compound is utilized in polymer chemistry and the formulation of advanced coatings, valued for the unique properties it imparts, such as thermal stability and chemical resistance. chemimpex.comalibaba.com It is used in the synthesis of fluorinated polymers, which are applied in electronics, coatings, and other high-performance gear. alibaba.com

Research has demonstrated its role as a catalyst in polymer synthesis. For example, it is effective in catalyzing the reaction between p-tolyl isocyanate and diethylene glycol methyl ether, a fundamental process in polyurethane chemistry. rsc.org Furthermore, in the development of specialized coatings, such as hydrophilic anti-fouling coatings, this compound has been used as an ionizing agent for the characterization of the polymer components via mass spectrometry. researchgate.nettue.nl The demand for trifluoro-based intermediates like this compound has seen a significant increase for use in high-performance coatings and adhesives. globalgrowthinsights.com

Table 2: Applications of this compound in Polymer and Coating Science

| Application Area | Specific Use | Function | Outcome | Reference |

|---|---|---|---|---|

| Polymer Synthesis | Polyurethane formation | Catalyst | Facilitates reaction between isocyanate and alcohol | rsc.org |

| Fluoropolymer Synthesis | Reagent | Source of trifluoromethyl groups | Creates polymers with high thermal and chemical resistance | alibaba.com |

| Coating Characterization | Anti-fouling coatings | Ionizing Agent (Mass Spectrometry) | Enables analysis of polymer structures | researchgate.nettue.nl |

| High-Performance Coatings | Intermediate | Chemical building block | Formulation of specialty coatings and adhesives | globalgrowthinsights.com |

Electrochemical Applications

The electrochemical properties of this compound have led to its application in the development of sensors and innovative energy storage systems.

This compound is employed in the fabrication of electrochemical sensors. chemimpex.com Its presence in the sensor formulation can enhance the detection capabilities for a variety of analytes in both environmental and clinical sampling. chemimpex.com For instance, it has been used as part of the supporting electrolyte in the development of a selective electrochemical sensor for detecting potassium ions. researchgate.net

A particularly promising application of this compound is in electrolytes for energy storage devices, specifically supercapacitors. ise-online.orgresearchgate.net It is a key component in a novel class of "water-in-salt" (WIS) electrolytes. ise-online.org These highly concentrated electrolytes widen the electrochemical stability window (ESW) of aqueous systems, which is crucial for increasing the energy density of supercapacitors. ise-online.org

Studies comparing trifluoroacetate salts with different cations (Na⁺, K⁺, Cs⁺) found that supercapacitors using this compound-based WIS electrolytes exhibited superior energy storage capacity. ise-online.org This enhanced performance was attributed to variations in the hydration ratio among the cations, which influences their adsorption on the activated carbon electrodes. ise-online.org Beyond supercapacitors, this compound is also used to synthesize fluorinated surfactants for electrolytes in lithium-ion batteries, a sector experiencing rapid growth. pmarketresearch.com

Table 3: Comparative Performance of Trifluoroacetate-Based "Water-in-Salt" Electrolytes

| Cation | Normalized Ionic Conductivity | Shear Viscosity (Relative) | Specific Capacitance | Reference |

|---|---|---|---|---|

| Na⁺ | Lower | Higher | Lower | ise-online.org |

| K⁺ | Higher | Lower | Highest | ise-online.org |

| Cs⁺ | Lower | Higher | Lower | ise-online.org |

Electrolyte Formulations for Energy Storage Devices

Photonic and Optoelectronic Materials Research

This compound plays a crucial role in enhancing the performance of photodetectors based on perovskite quantum dots (QDs). In CsPbBr₂I QDs, the addition of KTFA serves a dual function: it passivates surface defects by inhibiting vacancies and modulates energy levels to enhance hole transport capacity. researchgate.net This surface modulation leads to significant improvements in photodetector performance. For example, photodetectors fabricated with KTFA-treated CsPbBr₂I QDs exhibited a high detectivity of 1.12 × 10¹³ Jones and excellent long-term stability. researchgate.net The trifluoroacetate group's interaction with the QD surface is key to these enhancements.

The application of this compound as a bifunctional additive has led to breakthroughs in the performance of quasi-two-dimensional (quasi-2D) perovskite light-emitting diodes (PeLEDs). Nonradiative recombination arising from defects and inconsistent phase distribution has been a major obstacle for pure red PeLEDs. The introduction of KTFA simultaneously passivates these defects and regulates the phase distribution of the perovskite material. acs.orgfigshare.com

This strategic use of KTFA has resulted in high-performance pure red PeLEDs with a peak external quantum efficiency (EQE) of 18.70% and a maximum luminance of 2377.1 cd m⁻². acs.orgfigshare.com The devices also demonstrate remarkable operational stability, with a half-lifetime (T₅₀) of 476 minutes at an initial luminance of 100 cd m⁻². acs.org This approach provides a viable pathway to boost the performance of quasi-2D PeLEDs for applications in wide color gamut displays. acs.orgfigshare.com

Table 2: Performance of PeLEDs with this compound (KTFA) Additive

| Device Type | Additive | Peak EQE | Maximum Luminance | EL Emission Peak | CIE Coordinate | T₅₀ Lifetime (at 100 cd m⁻²) | Reference |

| Quasi-2D PeLED | This compound (KTFA) | 18.70% | 2377.1 cd m⁻² | 650 nm | (0.705, 0.295) | 476 min | acs.orgfigshare.com |

Crystal Engineering and Supramolecular Assembly

The trifluoroacetate anion, a component of KTFA, significantly influences the crystallization of peptides. In peptide synthesis and purification, trifluoroacetic acid (TFA) is commonly used, often resulting in TFA salt contamination. acs.orgfigshare.com Understanding how the trifluoroacetate anion interacts within a crystal lattice is crucial for purification processes like cocrystallization.

Studies on Hydrogen Bonding and Crystal Structures

The investigation of hydrogen bonding and crystal structures is fundamental to understanding the properties and behavior of materials. In this context, this compound and its derivatives have been the subject of crystallographic studies to elucidate the nature of the interactions involving the trifluoroacetate anion.

A significant contribution to this area is the three-dimensional crystal-structure analysis of the acid salt, potassium hydrogen di-trifluoroacetate, with the formula KH(CF3COO)2. rsc.org Research has revealed that this compound crystallizes in a monoclinic system. rsc.org The structure is characterized as a type A acid salt, where two equivalent trifluoroacetate residues are joined by a short and symmetrical hydrogen bond. rsc.orgwikipedia.org This hydrogen bond is noteworthy as it lies across a center of inversion within the crystal lattice. rsc.org

The crystal structure of potassium hydrogen di-trifluoroacetate belongs to the space group I2/a. rsc.org The two trifluoroacetate groups in the formula unit are crystallographically equivalent, a typical feature of type A acid salts. rsc.org The potassium ion (K+) is located in a special position within the crystal structure. rsc.org The formation of these acid salts is readily achieved by dissolving two equivalents of trifluoroacetic acid with one equivalent of a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in water and allowing for crystallization. rsc.org

The detailed crystallographic parameters for potassium hydrogen di-trifluoroacetate provide a clear picture of its solid-state structure.

Table 1: Crystallographic Data for Potassium Hydrogen di-trifluoroacetate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a | 8.773 Å |

| b | 10.169 Å |

| c | 9.255 Å |

| β | 99° 51' |

| Molecules per unit cell (Z) | 4 |

Data sourced from Golić and Speakman, 1965. rsc.org

The key feature of this structure is the very short hydrogen bond connecting the two trifluoroacetate moieties. The oxygen-oxygen distance (O---O) in this bond is reported to be 2.435 Å, which is indicative of a strong hydrogen bond. rsc.org

Table 2: Hydrogen Bond Details in Potassium Hydrogen di-trifluoroacetate

| Bond | Distance (Å) | Characteristic |

|---|---|---|

| O---O | 2.435 | Short, Symmetrical |

Data sourced from Golić and Speakman, 1965. rsc.org

Advanced Analytical and Spectroscopic Research

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The presence of fluorine in potassium trifluoroacetate (B77799) makes ¹⁹F NMR a particularly useful method for its study and for its application as a reference in the analysis of other fluorinated compounds.

The trifluoroacetate group exhibits a characteristic signal in the ¹⁹F NMR spectrum, making its parent acid, trifluoroacetic acid (TFA), a common reference standard. The chemical shift of trifluoroacetic acid is typically observed at approximately -76.55 ppm relative to the primary reference standard, trichlorofluoromethane (CFCl₃). researchgate.net In practice, trifluoroacetic acid is often used as an internal standard for the quantification of fluorinated pharmaceuticals due to its sharp and distinct signal, which is well-separated from the signals of many other fluorine-containing compounds. dovepress.com While potassium trifluoroacetate itself is a salt, its trifluoroacetate anion behaves identically to the deprotonated form of trifluoroacetic acid in solution, making it suitable for similar reference applications, particularly in aqueous media where a salt is more appropriate than a strong acid.

The chemical shift of the trifluoroacetyl group can be influenced by several factors, including the molecular structure it is part of, the electronic environment, solvent polarity, and concentration. These factors can cause shifts in the resonance of the trifluoroacetyl group, generally within a range of -67 to -85 ppm. usgs.gov

| Compound | ¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm) |

|---|---|

| Trifluoroacetic acid (TFA) | -76.55 |

| General range for Trifluoroacetyl (TFA) group | -67 to -85 |

¹⁹F NMR spectroscopy is a valuable tool for the structural elucidation of fluorinated organic molecules. rsc.org The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of distinct fluorine environments within a molecule. azom.com Furthermore, the coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides crucial information about the connectivity of atoms in a molecule. azom.com For complex molecules, advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), can be employed to establish detailed structural assignments. toray-research.co.jp While specific detailed research on the structural elucidation of this compound itself via NMR is not extensively published, the principles of ¹⁹F NMR are broadly applicable to any study involving this compound or the trifluoroacetate moiety.

Mass Spectrometry Applications

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of compounds in various matrices.

Internal standards are crucial in mass spectrometry to ensure accurate quantification by correcting for variations in sample preparation and instrument response. scioninstruments.com While there is limited literature specifically detailing the use of this compound as a primary mass spectrometry standard, the trifluoroacetate anion is a common analyte in environmental and biological samples. In such analyses, isotopically labeled analogs are often the preferred internal standards. However, in the absence of an isotopically labeled standard, a structurally similar compound can be used. Given its stability and well-defined mass, this compound could potentially serve as a reference or internal standard in methods developed for the analysis of trifluoroacetate or other short-chain perfluorinated compounds, particularly in negative ion mode electrospray ionization.

Trifluoroacetic acid (TFA), the parent acid of this compound, is a known environmental contaminant and a degradation product of several hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). rsc.orgresearchgate.net Consequently, there is significant interest in the trace analysis of trifluoroacetate in environmental samples such as surface water, rainwater, and air. rsc.orgresearchgate.net

Various methods based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the determination of trace levels of trifluoroacetate. These methods often involve a derivatization step to improve the volatility and chromatographic behavior of the analyte. For instance, trifluoroacetic acid can be converted to methyl trifluoroacetate for analysis by headspace GC-MS. rsc.orgresearchgate.net LC-MS/MS methods offer the advantage of direct analysis of aqueous samples without derivatization.

Recent advancements in high-resolution mass spectrometry (HRMS) have enabled "suspect screening" and "nontargeted analysis" approaches for the comprehensive identification of per- and polyfluoroalkyl substances (PFAS) in complex environmental matrices. usgs.gov These methods are crucial for identifying not only known contaminants like trifluoroacetate but also new and emerging PFAS that may be present.

| Analytical Method | Matrix | Detection Limit | Recovery |

|---|---|---|---|

| Headspace GC-MS | Surface Water | 3 µg/L | 84% to 92% |

| GC-MS (after derivatization) | Atmosphere | 66 ng/L | 98% to 105% |

| LC-MS/MS | Groundwater and Drinking Water | 0.0187 µg/L (LOD) | Not specified |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is the primary technique for determining the three-dimensional atomic structure of crystalline solids. This compound can form an acid salt, potassium hydrogen bis(trifluoroacetate) (KH(CF₃COO)₂), which has been the subject of crystallographic studies. wikipedia.orgsci-hub.se

Neutron diffraction studies have been conducted on single crystals of potassium hydrogen bis(trifluoroacetate) to precisely determine the positions of the atoms, including the hydrogen atom involved in the hydrogen bond. sci-hub.se These studies have revealed that the crystal structure of potassium hydrogen bis(trifluoroacetate) belongs to the monoclinic space group I2/a. researchgate.netresearchgate.net The structure consists of potassium ions and hydrogen bis(trifluoroacetate) anions, where two trifluoroacetate groups are linked by a short and symmetrical hydrogen bond. sci-hub.se

| Compound | Crystal System | Space Group |

|---|---|---|

| Potassium Hydrogen Bis(trifluoroacetate) | Monoclinic | I2/a |

The detailed structural information obtained from these crystallographic studies is fundamental to understanding the solid-state properties of this compound and its interactions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are essential for identifying functional groups and providing information about molecular structure and bonding.

The vibrational spectrum of this compound is dominated by the modes of the trifluoroacetate anion (CF₃COO⁻). The key functional groups are the carboxylate group (COO⁻) and the trifluoromethyl group (CF₃).

Key Vibrational Modes of the Trifluoroacetate Anion:

COO⁻ Stretching Vibrations: The carboxylate group gives rise to symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) stretching modes. These are typically strong bands in the IR spectrum.

CF₃ Stretching Vibrations: The trifluoromethyl group has symmetric (νs(CF₃)) and asymmetric (νas(CF₃)) stretching modes.

C-C Stretching Vibration: The stretching of the carbon-carbon single bond (ν(C-C)) is also present.

Deformation and Rocking Modes: The spectrum also contains various deformation (scissoring, wagging, twisting) and rocking modes for both the COO⁻ and CF₃ groups.

A study of the Raman spectrum of the trifluoroacetate ion in an aqueous solution of sodium trifluoroacetate provided assignments for many of these modes. nih.gov The frequencies are expected to be very similar for this compound.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~1680 | νas(COO⁻) | Asymmetric COO⁻ Stretch |

| ~1450 | νs(COO⁻) | Symmetric COO⁻ Stretch |

| ~1205 | νas(CF₃) | Asymmetric CF₃ Stretch |

| ~1080 | νs(CF₃) | Symmetric CF₃ Stretch |

| ~850 | ν(C-C) | C-C Stretch |

| ~730 | δs(CF₃) | Symmetric CF₃ Deformation |

| ~600 | δs(COO⁻) | Symmetric COO⁻ Deformation |

The strong IR absorption of the trifluoroacetate ion around 1670 cm⁻¹ can interfere with the analysis of the amide I band in peptide secondary structure studies when it is present as a counter-ion. genscript.com

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gases released from a material as it is heated. Coupling a thermogravimetric analyzer (TGA) with a Fourier-transform infrared (FTIR) spectrometer (TGA-FTIR) allows for the simultaneous measurement of mass loss and the identification of the evolved gaseous products.

When this compound is heated, it undergoes thermal decomposition. Studies have shown that it decomposes upon heating, with a maximum decomposition rate around 220 °C. toxicdocs.org The primary decomposition products are potassium fluoride (B91410) (KF) and a mixture of volatile gases. toxicdocs.org

Using TGA-FTIR, the decomposition process can be monitored in real-time. As the sample is heated in the TGA, any mass loss is recorded. The evolved gases are transferred to the FTIR gas cell, where their infrared spectra are continuously recorded. The identification of the gaseous products is achieved by matching their spectra to library spectra.

The expected volatile products from the decomposition of this compound that can be identified by FTIR are: toxicdocs.org

Carbon Dioxide (CO₂): Shows characteristic strong absorptions around 2350 cm⁻¹ and 667 cm⁻¹.

Carbon Monoxide (CO): Exhibits a distinct rotational-vibrational band centered around 2143 cm⁻¹.

Trifluoroacetyl fluoride (CF₃COF): As a carbonyl-containing fluorocarbon, it would have strong characteristic absorptions for the C=O and C-F stretching modes.

This technique provides a detailed understanding of the thermal decomposition mechanism of this compound.

Biochemical Applications

While not a biological molecule itself, this compound, and more broadly the trifluoroacetate (TFA) anion, has significant relevance in biochemical research, primarily due to its widespread use in the synthesis and purification of peptides and proteins.

The trifluoroacetate anion is commonly introduced as a counter-ion during the solid-phase synthesis of peptides and their subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is used in the mobile phase. genscript.comnih.gov As a result, synthetic peptides are often isolated as their TFA salts.

However, the presence of the trifluoroacetate counter-ion can have unintended consequences in biological assays: genscript.comnih.gov

Cellular Effects: Residual trifluoroacetate has been shown to affect cell proliferation, sometimes inhibiting and other times promoting cell growth, depending on the cell type and concentration. genscript.com

Enzymatic Activity: As a chaotropic anion, trifluoroacetate can potentially disrupt membrane function, alter enzymatic catalysis, and affect protein stability. nih.gov

Structural Interference: The strong infrared absorption of trifluoroacetate can interfere with spectroscopic techniques like FTIR used to study peptide secondary structure. genscript.com

Allosteric Modulation: Trifluoroacetate has been identified as a selective allosteric modulator of the glycine receptor, a ligand-gated ion channel. nih.gov

Due to these potential interferences, it is often necessary to exchange the trifluoroacetate counter-ion for a more biologically compatible one, such as acetate (B1210297) or chloride, before conducting biological experiments. genscript.com

Additionally, trifluoromethyl-containing compounds, which are structurally related to trifluoroacetate, are of interest in drug design, for example, as inhibitors of serine and cysteine proteases.

Use in Biochemical Assays for Enzyme Activity

The trifluoroacetate anion is frequently encountered in biochemical assays involving synthetic peptides, where it can be present as a counter-ion to the peptide substrate. Its presence can influence the solubility and stability of these peptides, which is a critical factor in designing reliable enzyme assays.

One area where trifluoroacetate salts of peptides are utilized is in the study of protease activity. For instance, synthetic peptides with a trifluoroacetate salt form, such as Ac-Arg-Ser-Leu-Lys-AMC, are employed as substrates in enzyme assays. chemimpex.com The trifluoroacetate component in such compounds can enhance their solubility, facilitating their use in aqueous buffer systems typical for enzymatic reactions. chemimpex.com

Furthermore, trifluoroacetic acid (the protonated form of trifluoroacetate) is used in some enzymatic assay protocols as a quenching agent. In studies of enzyme cascade reactions, the addition of TFA can effectively stop the reaction at a specific time point, allowing for subsequent analysis of the products, for example, by high-performance liquid chromatography (HPLC).

Below is a table summarizing the roles of trifluoroacetate in enzyme assays based on available literature.

| Role of Trifluoroacetate | Description | Example Application |

| Peptide Substrate Counter-ion | Enhances the solubility and stability of synthetic peptide substrates used to measure enzyme activity. chemimpex.com | Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt used in protease activity assays. chemimpex.com |

| Enzyme Reaction Quenching Agent | Used to stop enzymatic reactions at precise time points for subsequent analysis of reaction products. | Quenching of enzyme cascade reactions before analysis by HPLC. |

Investigations of Protein Interactions

The trifluoroacetate anion is a common residual component from the synthesis and purification of peptides and can significantly influence the study of protein and peptide interactions. Its presence can affect peptide and protein conformation, aggregation, and binding to other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the specific interactions of TFA with peptides. These studies have shown that TFA can interact with aromatic residues, such as phenylalanine, within a peptide sequence. This interaction can modulate the peptide's global structure and its liquid-liquid phase separation (LLPS) behavior, a process relevant to the formation of membraneless organelles in cells. nih.govacs.org Solid-state NMR has revealed that TFA can have two distinct binding modes with phenylalanine, leading to either a structured complex or a more dynamic one. nih.govacs.org

The influence of trifluoroacetate is also observed in protein crystallography. The presence of trifluoroacetate anions can impact the cocrystallization of peptides, affecting the crystal packing arrangement. acs.org This is due to the trifluoroacetate anion acting as a strong hydrogen bond acceptor. acs.org

In the context of metal-protein interactions, research has been conducted on dirhodium tetracarboxylates containing trifluoroacetate ligands. These studies have shown that the trifluoroacetate ligands are labile and can be exchanged, facilitating the interaction of the dirhodium center with proteins. rsc.org Specifically, these complexes have been shown to bind to histidine residues on proteins like bovine pancreatic ribonuclease and lysozyme. rsc.org

The following table summarizes research findings on the role of trifluoroacetate in protein interaction studies.

| Research Area | Key Findings | Techniques Used |

| Peptide Self-Assembly and LLPS | TFA can modulate the liquid-liquid phase separation of peptides by interacting with aromatic residues. nih.govacs.org | Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govacs.org |

| Protein Crystallography | Trifluoroacetate anions can influence the crystal packing of peptides due to their role as hydrogen bond acceptors. acs.org | X-ray Crystallography acs.org |

| Metal-Protein Interactions | Trifluoroacetate-containing dirhodium compounds interact with proteins by binding to histidine residues after the loss of the trifluoroacetate ligands. rsc.org | UV-vis Absorption Spectroscopy, 19F NMR, X-ray Crystallography rsc.org |

Mechanistic Investigations and Theoretical Chemistry

Elucidation of Reaction Mechanisms

The study of reaction mechanisms involving potassium trifluoroacetate (B77799) (CF₃COOK) is crucial for optimizing reaction conditions and expanding its synthetic utility. Research has focused on understanding the pathways of trifluoromethylation reactions and the role of key intermediates.

Pathways in Trifluoromethylation Reactions

Potassium trifluoroacetate serves as a convenient and cost-effective source of the trifluoromethyl (CF₃) group in various organic transformations, particularly in the trifluoromethylation of aryl and heteroaryl halides. nih.govmontclair.edunih.gov The reaction pathway typically involves the copper-mediated decarboxylation of this compound to generate a trifluoromethylcopper (B1248711) intermediate, [CuCF₃]. nih.gov This intermediate then participates in a cross-coupling reaction with an aryl or heteroaryl halide to yield the corresponding trifluoromethylated product.

A significant advancement in this area is the use of flow systems, which can accelerate the rate of decarboxylation by allowing for higher reaction temperatures (up to 200 °C) in the presence of copper iodide. nih.gov This rapid generation of the [CuCF₃] intermediate facilitates efficient trifluoromethylation of a broad spectrum of substrates, including electron-deficient, electron-neutral, and electron-rich iodoarenes. nih.gov The general mechanism can be summarized as follows:

Decarboxylation: CF₃COOK undergoes decarboxylation, often catalyzed by a copper salt, to form a trifluoromethylating agent.

Intermediate Formation: The active trifluoromethylating species, typically a trifluoromethylcopper complex, is generated in situ.

Cross-Coupling: The intermediate reacts with the organic substrate (e.g., an aryl iodide) to form the C-CF₃ bond and regenerate the catalyst.

The table below outlines the key steps and conditions for trifluoromethylation reactions using this compound.

| Step | Description | Key Conditions |

| Activation | Decarboxylation of CF₃COOK | High temperature (e.g., 160-200 °C), Copper iodide (CuI) catalyst nih.gov |

| Intermediate | Formation of a trifluoromethyl-copper species ([CuCF₃]) | In situ generation from CF₃COOK and CuI nih.gov |

| Coupling | Reaction with aryl/heteroaryl iodides | Flow systems for rapid reaction times nih.govmontclair.edu |

It has been noted that under batch conditions, the use of trifluoroacetate salts can sometimes lead to side products, making product purification challenging. nih.gov However, the implementation of flow chemistry has been shown to improve selectivity and efficiency. nih.gov

Understanding the Role of the Trifluoromethanide Anion (CF₃⁻) as an Intermediate

The trifluoromethanide anion (CF₃⁻) is a postulated key intermediate in nucleophilic trifluoromethylation reactions. nih.gov For a long time, it was believed to be a highly transient species in the condensed phase. nih.gov However, recent studies have enabled the preparation and characterization of the trifluoromethanide anion in solution, particularly with a [K(18-crown-6)]⁺ cation, using low-temperature NMR spectroscopy. nih.gov

The intermediacy of the CF₃⁻ anion is supported by its observed reactivity with various electrophilic substrates. nih.gov In the context of reactions initiated by sources like this compound, the formation of a "naked" or highly reactive CF₃⁻ anion is a critical step. The decarboxylation of the trifluoroacetate salt is a pathway to generate this reactive species. While the direct observation of a free CF₃⁻ anion from this compound decarboxylation is complex, mechanistic studies of similar trifluoromethylation reactions strongly support its existence as a key intermediate that is subsequently trapped by a metal catalyst or an electrophile.

In anion-initiated trifluoromethylation reactions using other precursors, the product alkoxide and the CF₃⁻ anion can act as chain carriers in an anionic chain reaction. nih.gov The generation of silyl (B83357) enol ethers as byproducts in some reactions is attributed to the protonation of the CF₃⁻ anion by the α-C-H of a ketone. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations have become indispensable tools for gaining deeper insights into the electronic structure, stability, and reactivity of this compound and its derivatives. These theoretical studies complement experimental findings and help in the rational design of new synthetic methodologies.

Molecular Orbital Energy Level Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions.

For the trifluoroacetate anion (CF₃COO⁻), the HOMO is expected to be localized on the oxygen atoms of the carboxylate group, reflecting its nucleophilic character. The LUMO, on the other hand, would be associated with the antibonding orbitals of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The following table summarizes the key concepts in the molecular orbital analysis of trifluoroacetate.

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital, likely localized on the carboxylate oxygen atoms. | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital. | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity. |

Conformational Analysis of Derivatives

Conformational analysis of trifluoroacetate derivatives provides insights into their three-dimensional structure and how it influences their physical and chemical properties. While studies directly on this compound are limited in the search results, research on related compounds like trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃) showcases the application of experimental and computational methods in this area.

For trifluoroacetyl triflate, a combination of gas-phase FTIR, liquid-phase Raman, and Ar matrix FTIR spectroscopy, along with density functional theory (DFT) calculations, revealed the presence of multiple conformers. kit.edu A potential energy surface computed using the B3P86/6-31+g(d) approximation identified three minima. kit.edu The global minimum corresponds to a syn-anti conformer, while the other two are enantiomeric syn-gauche forms. kit.edu Experimental data from Ar matrix FTIR spectroscopy confirmed the existence of at least two conformers in the vapor phase at room temperature. kit.edu

These findings highlight the complexity of the conformational landscape of even relatively small fluorinated molecules and the power of combining experimental and theoretical techniques to unravel these structural details.

Thermodynamics and Reaction Energetics

The thermodynamic and energetic aspects of reactions involving this compound are crucial for understanding reaction feasibility and predicting product distributions. Computational studies, particularly using DFT, are often employed to calculate the energetics of reaction pathways, including the stability of intermediates and the energy barriers of transition states.

For instance, in the hydrolysis of p-nitrophenyl trifluoroacetate, computational chemistry was used to calculate the enthalpy of reaction as a function of the number of water molecules involved. quantumatk.com These calculations, performed at the B3LYP-D3/6-311++G(d,p) level of theory, helped to elucidate the reaction mechanism and the role of solvation. quantumatk.com

In the context of trifluoromethylation, DFT calculations have been used to investigate the Gibbs free energy change (ΔG) for various reaction steps. For example, in the degradation of perfluorooctanoic acid, which can produce trifluoroacetic acid as a product, DFT calculations showed a Gibbs free energy change of -0.195 Eh for a two-carbon loss reaction, indicating that the reaction is thermodynamically feasible. acs.org

Solid-State Decomposition Studies

The thermal decomposition of this compound in the solid state is a critical area of study, providing insights into its stability and the fundamental steps of its breakdown into simpler, inorganic compounds. These investigations are essential for understanding the material's behavior at elevated temperatures and for its application as a precursor in solid-state synthesis.

Thermolysis studies reveal that this compound is stable under normal conditions but decomposes upon heating scbt.com. Investigations into its thermal stability have identified specific temperature ranges for its decomposition. Differential thermal analysis and thermogravimetric analysis (TGA) are common techniques used to monitor these processes acs.org. Research has shown that the decomposition of this compound reaches its maximum rate at 220 °C wikipedia.org. Other sources report a decomposition temperature range of 205-207 °C sigmaaldrich.com. Generally, metal trifluoroacetates undergo thermal decomposition between 250-350 °C, leading to the formation of corresponding metal fluorides acs.org.

| Decomposition Temperature (°C) | Comments | Source |

|---|---|---|

| 220 | Temperature of maximum decomposition rate. | wikipedia.org |

| 205-207 | Decomposition temperature range listed in literature. | sigmaaldrich.com |

The solid-state thermal decomposition of this compound results in the formation of a stable inorganic salt and several volatile byproducts. The primary solid product identified is potassium fluoride (B91410) wikipedia.org.

The generally accepted decomposition pathway for the trifluoroacetate (TFA) anion involves decarboxylation, which is the removal of a carboxyl group, to release carbon dioxide and a trifluoromethyl anion (CF₃⁻) acs.org. This highly unstable anion can subsequently dissociate into difluorocarbene (:CF₂) and a fluoride ion (F⁻) acs.orgresearchgate.net. The resulting fluoride ion then combines with the potassium cation to form the solid potassium fluoride residue acs.org.

Analysis of the gaseous phase during thermolysis has identified several volatile byproducts. The primary gaseous products are carbon dioxide (CO₂) and carbon monoxide (CO) wikipedia.orgthermofisher.com. Another significant volatile product is trifluoroacetyl fluoride (CF₃COF) wikipedia.org. The formation of these products is consistent with the fragmentation of the trifluoroacetate anion. Under certain conditions, hazardous decomposition products such as hydrogen fluoride and potassium oxides may also be formed thermofisher.com.

| Product Type | Chemical Name | Chemical Formula | Source |

|---|---|---|---|

| Solid Residue | Potassium Fluoride | KF | wikipedia.org |

| Volatile Byproducts | Carbon Dioxide | CO₂ | wikipedia.orgthermofisher.com |

| Carbon Monoxide | CO | wikipedia.orgthermofisher.com | |

| Trifluoroacetyl fluoride | CF₃COF | wikipedia.org | |

| Hydrogen Fluoride | HF | thermofisher.com | |

| Intermediate Species | Difluorocarbene | :CF₂ | acs.orgresearchgate.net |

Interdisciplinary Research Frontiers and Future Perspectives

Advancements in Fluorine Chemistry Enabled by Potassium Trifluoroacetate (B77799)

Potassium trifluoroacetate has emerged as a key reagent in the field of organofluorine chemistry, primarily as a source for the trifluoromethyl (CF3) group. The introduction of fluorine-containing groups can dramatically alter the physical, chemical, and biological properties of organic molecules, making fluorination a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govdovepress.com

One of the most significant advancements is the use of this compound in trifluoromethylation reactions. It serves as a convenient and effective source of the trifluoromethyl group for the synthesis of a broad spectrum of trifluoromethylated compounds. nih.gov For instance, it is employed in the preparation of aryl trifluoromethyl sulfides by heating it with a diaryl disulfide. fishersci.comchemicalbook.com Research has demonstrated its utility in copper-catalyzed cross-coupling reactions, enabling the efficient trifluoromethylation of aromatic and heteroaromatic compounds. nih.gov This method is valued for its operational simplicity and the use of an inexpensive and stable trifluoromethyl source.

A notable development is the integration of this compound into flow chemistry systems. A process for the trifluoromethylation of aryl/heteroaryl iodides using a flow system has been developed, which allows for a rapid reaction rate. nih.gov This technique offers the advantages of short reaction times and the use of a convenient [CF3] source, producing good to excellent yields of trifluoromethylated products. nih.gov

The table below summarizes key trifluoromethylation reactions utilizing this compound.

| Reaction Type | Catalyst/Conditions | Substrate | Product | Significance |

| Cross-Coupling | Copper catalyst | Aryl/Heteroaryl Iodides | Aryl/Heteroaryl-CF3 | Efficient synthesis of a broad spectrum of trifluoromethylated compounds. nih.gov |

| Thio-trifluoromethylation | Iron(II) chloride catalyst | Organothiocyanates | Trifluoromethyl thioethers | Provides a pathway to trifluoromethylated sulfur-containing compounds. |

| Sulfide Synthesis | Heat | Diaryl disulfide | Aryl trifluoromethyl sulfides | A method for preparing important fluorinated sulfide compounds. fishersci.comchemicalbook.com |

Integration into Catalytic Systems and Catalysis Control

This compound is not only a reagent but also plays a role within catalytic systems, influencing their efficiency and selectivity. It is used in conjunction with various transition metals to facilitate challenging organic transformations.

In copper-catalyzed reactions, this compound has been instrumental. The trifluoromethylation of aryl and heteroaryl iodides, for example, relies on a copper-based catalytic system where this compound serves as the trifluoromethyl source. nih.gov Similarly, iron(II) chloride has been used to catalyze the decarboxylative trifluoromethylation of organothiocyanates using this compound.

Furthermore, research into the oxidation of light alkanes has highlighted the utility of related potassium salts in trifluoroacetic acid. For example, the oxidation of methane to methyl trifluoroacetate can be mediated by a CuCl/KF/K2S2O8 system in trifluoroacetic acid, where potassium fluoride (B91410) (a related potassium salt) acts as a promoter. fluoromart.com Another study demonstrated efficient methane functionalization using potassium periodate and potassium chloride in trifluoroacetic acid, achieving high yields of methyl trifluoroacetate. fluoromart.com These examples showcase the broader role of potassium salts in catalytic oxidation processes within a trifluoroacetic acid medium.

The table below details examples of catalytic systems involving this compound or related salts.

| Catalytic System | Reaction | Role of Potassium Salt | Reference |

| Copper / this compound | Aryl/Heteroaryl Trifluoromethylation | Trifluoromethyl source | nih.gov |

| Iron(II) chloride / this compound | Decarboxylative Trifluoromethylation | Trifluoromethyl source | |

| CuCl/KF/K2S2O8 in Trifluoroacetic Acid | Methane Oxidation | Potassium Fluoride (KF) acts as a promoter | fluoromart.com |

| Potassium Periodate/Potassium Chloride in Trifluoroacetic Acid | Methane Functionalization | Component of the catalytic system | fluoromart.com |

Environmental Chemistry Research Related to Trifluoroacetate

The trifluoroacetate (TFA) anion, the conjugate base of trifluoroacetic acid, is environmentally significant due to its persistence and widespread presence. mdpi.comtandfonline.com this compound, being highly soluble in water, dissociates to form potassium ions and the trifluoroacetate anion, which then enters the aqueous environment. fluoromart.commdpi.com

Trifluoroacetate is formed in the atmosphere primarily through the degradation of several hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which were introduced as replacements for ozone-depleting chlorofluorocarbons (CFCs). tandfonline.comresearchgate.netresearchgate.net Compounds like HFC-134a, HCFC-123, and HCFC-124 break down in the troposphere to yield TFA. tandfonline.comepa.gov This atmospheric TFA is then deposited onto the Earth's surface through precipitation. researchgate.net

Once in the terrestrial and aquatic environments, TFA is highly persistent. mdpi.comresearchgate.net It is resistant to abiotic degradation pathways, including hydrolysis and photolysis, and is not readily biodegraded under most conditions. mdpi.comresearchgate.net Due to its high solubility and low octanol/water partition coefficient, it does not tend to bioaccumulate in fatty tissues of animals. tandfonline.comresearchgate.net However, some bioaccumulation has been observed in terrestrial plants, likely due to uptake with water and subsequent concentration through transpiration. researchgate.net The primary environmental sink for TFA is the world's oceans, where it accumulates due to its stability. mdpi.com

Monitoring TFA in the environment presents several analytical challenges due to its high polarity, high water solubility, and low volatility. researchgate.net These properties make it difficult to extract from aqueous samples and analyze using standard chromatographic techniques. researchgate.net

Various methods have been developed for the analysis of TFA in environmental waters, typically involving a derivatization step to convert the non-volatile TFA into a more volatile ester, such as methyl trifluoroacetate (MTFA). epa.govnih.govacs.org This is often followed by analysis using gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS). researchgate.netnih.gov

Extraction techniques are crucial for concentrating TFA from dilute environmental samples and removing interfering matrix components. epa.gov Methods include the use of commercial anion-exchange disks and liquid-liquid extraction, although the presence of competing anions in saline waters can interfere with recovery. epa.govacs.org The development of simplified methods, such as headspace gas chromatography after in-vial extraction and derivatization, has improved the practicality of analyzing TFA in diverse matrices like water, soil, and plant material. acs.org Despite these advancements, the routine analysis of TFA at low concentrations (parts per trillion) remains a complex task requiring specialized procedures. epa.gov

The table below shows TFA concentrations found in various environmental water samples in China from 2000-2001. nih.gov

| Water Source | TFA Concentration Range (ng/L) |

| Rainfall and Snowfall | 25 - 220 |

| Inland Surface Water | 4.7 - 221 |

| Groundwater (Beijing) | 10 |

| Coastal Water | 4.2 - 190.1 |

Emerging Applications and Unexplored Research Avenues

The applications for this compound are expanding beyond its traditional use as a reagent in organic synthesis. Market analysis indicates growing demand in several high-technology sectors. globalgrowthinsights.com

Emerging applications are being found in material sciences and biotechnology. globalgrowthinsights.com In polymer chemistry, there is an increased demand for trifluoro-based intermediates for use in high-performance coatings and adhesives. globalgrowthinsights.com The electronics industry is also a growing consumer, with a notable rise in the use of fluorinated compounds for semiconductor-related applications. globalgrowthinsights.com

The agrochemical sector also presents significant growth potential, with an increasing demand for trifluoro-based pesticides. globalgrowthinsights.com New pesticide formulations that incorporate this compound are being developed to offer enhanced crop protection. globalgrowthinsights.com

Unexplored research avenues include the further development of this compound as a building block in the synthesis of complex molecules for pharmaceuticals and specialty chemicals. fluoromart.comprudentmarkets.com Its role as a biochemical reagent is also an area of active academic research, which is expected to continue to uncover new applications. globalgrowthinsights.com

Synergistic Research Combining this compound with Novel Technologies

The combination of this compound with innovative technologies is paving the way for more efficient and rapid chemical synthesis. A prime example of this synergy is the use of this compound in flow chemistry systems. nih.gov

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced reaction speed, improved safety, better heat transfer, and easier scalability.

The trifluoromethylation of aryl and heteroaryl iodides using this compound has been successfully demonstrated in a flow system. nih.gov This process significantly reduces reaction times compared to traditional batch methods, allowing for the rapid synthesis of a wide array of trifluoromethylated compounds in high yields. nih.gov This synergy between a readily available chemical reagent and an advanced processing technology represents a significant step forward in synthetic fluorine chemistry. Future research will likely explore the application of this combination to a broader range of chemical transformations and the synthesis of more complex fluorinated molecules.

Q & A

Q. What are the standard methods for synthesizing and characterizing potassium trifluoroacetate in laboratory settings?

this compound (K-TFA) is typically synthesized via neutralization of trifluoroacetic acid (TFA) with potassium hydroxide or carbonate. Characterization involves elemental analysis, nuclear magnetic resonance (¹⁹F NMR for fluorine content), and ion chromatography to confirm purity. Thermogravimetric analysis (TGA) can assess thermal stability, while X-ray crystallography may resolve its ionic lattice structure . For polymer analysis, K-TFA is used in mobile phases for gel permeation chromatography (GPC) to prevent column interactions with polar polymers, requiring precise dissolution in hexafluoroisopropanol (HFIP) with 3 g/L K-TFA .

Q. How can this compound be quantified in environmental or biological samples?

Ion chromatography with suppressed conductivity detection is the gold standard for quantifying TFA anions (including K-TFA derivatives) in environmental matrices (e.g., snow, ice, or water). Preconcentration techniques, such as solid-phase extraction, enhance sensitivity to sub-ppb levels. For complex biological samples (e.g., peptide formulations), reversed-phase HPLC coupled with mass spectrometry (LC-MS) is used, with calibration against certified reference materials to account for matrix effects .

Q. What role does this compound play in polymer characterization workflows?

K-TFA is critical in GPC analysis of polar polymers (e.g., polyoxazolines). It suppresses electrostatic interactions between the polymer and column stationary phase, ensuring accurate molecular weight determination. A typical protocol involves dissolving polymers in HFIP containing 3 g/L K-TFA, filtering through 0.2 µm PTFE membranes, and calibrating with polyethylene glycol (PEG) standards .

Q. How does this compound influence reaction stoichiometry in organometallic catalysis?

K-TFA can act as a weakly coordinating counterion in palladium-catalyzed reactions. For example, in α-arylations of fluoroketones, residual K-TFA from precursor decomposition may alter reaction kinetics. Researchers must account for its presence via control experiments (e.g., adding exogenous K-TFA to assess catalytic inhibition) .

Advanced Research Questions

Q. What mechanistic insights have been gained from electrochemical studies of this compound in the Kolbe reaction?

In anhydrous trifluoroacetic acid, K-TFA undergoes electrochemical decarboxylation to form C₂F₆ and CO₂. Tafel analysis reveals a Tafel slope of ~120 mV/decade under Langmuir adsorption conditions, suggesting rate-limiting electron transfer. Galvanostatic transients indicate near-monolayer coverage of adsorbed intermediates, contrasting with multilayer deposition in aqueous systems. These findings highlight the role of surface adsorption in reaction selectivity .

Q. How can researchers resolve contradictions in trifluoroacetate’s environmental persistence data across studies?

Discrepancies arise from regional variability in anthropogenic TFA sources (e.g., refrigerants vs. pharmaceutical waste) and detection limits. A 2022 study showed TFA concentrations in Northern California surface waters increased by 20–40% over two decades, attributed to fluorocarbon degradation. Robust protocols involve ion chromatography with preconcentration (LOQ: 0.5 ppb) and isotopic tracing to distinguish sources .

Q. What experimental strategies mitigate interference from this compound in peptide synthesis?

K-TFA residues in peptide salts (e.g., Exendin-4 trifluoroacetate) can skew purity assessments. Researchers should:

Q. Why does this compound exhibit anomalous leaving-group behavior in gas-phase versus solution-phase reactions?

Gas-phase Sₙ2/E2 reactions show trifluoroacetate’s leaving-group ability surpasses bromide (reactivity: I⁻ > TFA⁻ > Br⁻) due to higher exothermicity from strong C-F bond stabilization. In solution, solvation reverses this trend (I⁻ > Br⁻ > TFA⁻), as TFA⁻’s lower basicity reduces stabilization. Computational studies (MP2/6-311+G(d,p)) confirm these trends arise from intrinsic alkyl substrate effects, not solvation .

Q. How does this compound affect the reproducibility of polymer molecular weight distributions?

Batch-to-batch variability in K-TFA purity (>99%) can alter GPC elution profiles. Best practices include:

- Pre-filtering mobile phases to remove particulate contaminants.

- Validating column performance daily with PEG standards.

- Documenting this compound lot numbers in metadata to trace anomalies .

Q. What methodologies address contradictions in trifluoroacetate’s environmental toxicity assessments?

While TFA is classified as persistent, its ecotoxicity varies by ecosystem. For freshwater studies, standardized bioassays (e.g., Daphnia magna acute toxicity) should be paired with speciation analysis (pH-dependent TFA⁻/HTFA equilibrium). In marine environments, account for salinity effects on bioavailability using ICP-MS for fluorine tracing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.